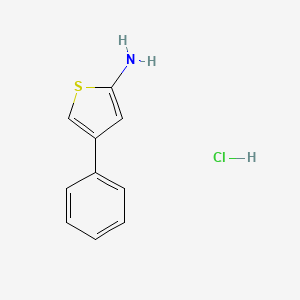
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes hydroxyl groups at the 1 and 8 positions, and pentyl groups at the 2 and 7 positions. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the pentyl groups at the 2 and 7 positions. The hydroxyl groups can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups at the 9 and 10 positions can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the pentyl groups.
2,7-Dipentylanthracene-9,10-dione: Similar structure but lacks the hydroxyl groups.
1,8-Dihydroxy-2,7-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of pentyl groups.
Uniqueness
1,8-Dihydroxy-2,7-dipentylanthracene-9,10-dione is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other anthracene derivatives .
Propiedades
Número CAS |
88147-73-3 |
|---|---|
Fórmula molecular |
C24H28O4 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2,7-dipentylanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-9-15-11-13-17-19(21(15)25)24(28)20-18(23(17)27)14-12-16(22(20)26)10-8-6-4-2/h11-14,25-26H,3-10H2,1-2H3 |
Clave InChI |
GTHKKRRIKXFSAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



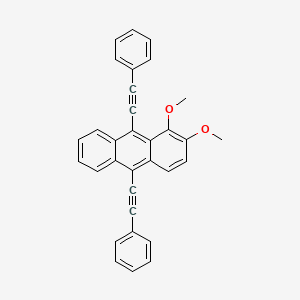

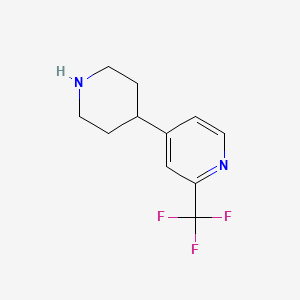
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
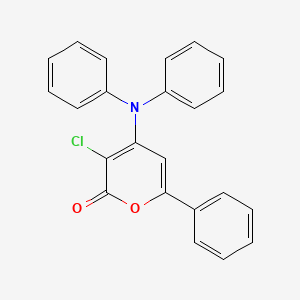
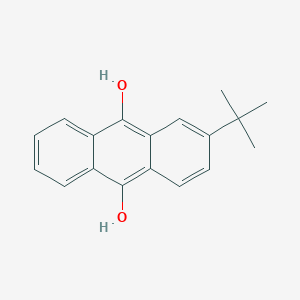

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
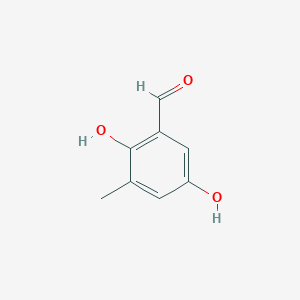
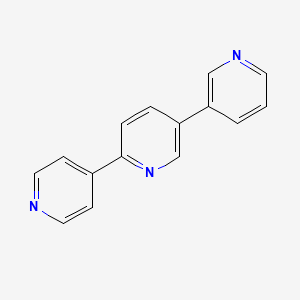
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)

